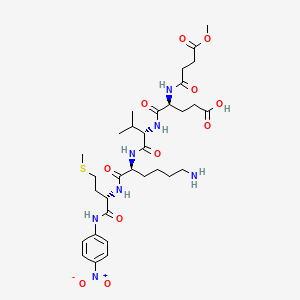

Meosuc-glu-val-lys-met-pna

Description

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxy-4-oxobutanoyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N7O11S/c1-19(2)28(38-31(46)23(12-14-26(41)42)35-25(40)13-15-27(43)50-3)32(47)37-22(7-5-6-17-33)30(45)36-24(16-18-51-4)29(44)34-20-8-10-21(11-9-20)39(48)49/h8-11,19,22-24,28H,5-7,12-18,33H2,1-4H3,(H,34,44)(H,35,40)(H,36,45)(H,37,47)(H,38,46)(H,41,42)/t22-,23-,24-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPECJYHAAXDMGP-TVQWTUMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N7O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Substrate Specificity of Meosuc-Glu-Val-Lys-Met-pNA

This guide provides a comprehensive technical overview of the chromogenic peptide substrate, N-Methoxysuccinyl-Glutamyl-Valyl-Lysyl-Methionyl-p-nitroanilide (Meosuc-Glu-Val-Lys-Met-pNA). It is intended for researchers, scientists, and drug development professionals engaged in protease research, particularly in the fields of oncology, neurobiology, and immunology. This document delves into the substrate's specificity, its known enzymatic targets, and the rationale behind its design, while also providing practical guidance for its application in enzymatic assays.

Introduction: The Utility of Chromogenic Substrates in Protease Research

Proteases, a diverse class of enzymes that catalyze the cleavage of peptide bonds, are integral to a vast array of physiological and pathological processes.[1] Their dysregulation is often implicated in diseases ranging from cancer to neurodegenerative disorders. The study of protease activity and the screening for their inhibitors are therefore critical endeavors in modern drug discovery.

Chromogenic substrates, such as Meosuc-Glu-Val-Lys-Met-pNA, are invaluable tools in this pursuit. These synthetic peptides are designed to mimic the natural cleavage sites of specific proteases. They consist of a peptide sequence recognized by the target enzyme, linked to a chromophore, in this case, p-nitroaniline (pNA). Upon enzymatic cleavage of the amide bond between the peptide and the pNA moiety, the free pNA is released, resulting in a measurable increase in absorbance at a specific wavelength. This colorimetric change allows for the continuous and quantitative monitoring of enzyme activity.

Substrate Profile: Meosuc-Glu-Val-Lys-Met-pNA

Chemical Structure:

-

N-terminal modification: Methoxysuccinyl (Meosuc) group. This modification serves to block the N-terminus of the peptide, preventing degradation by aminopeptidases and ensuring that cleavage occurs specifically at the intended site.

-

Peptide Sequence: Glutamic acid - Valine - Lysine - Methionine (Glu-Val-Lys-Met). This specific sequence is the primary determinant of the substrate's specificity.

-

Chromophore: p-nitroaniline (pNA).

Molecular Formula: C32H49N7O11S[2]

CAS Number: 138486-85-8

Primary Target Enzyme: Human Airway Trypsin-Like Protease 5 (HATL5)

Current research has identified Meosuc-Glu-Val-Lys-Met-pNA as a substrate for the human serine protease HATL5.[3][4] HATL5, also known as transmembrane protease, serine 11B (TMPRSS11B), is a type II transmembrane serine protease.[3][4]

Biological Significance of HATL5

HATL5 is expressed in the stratified squamous epithelia of tissues such as the cervix, esophagus, and oral mucosa.[3][4] Studies have shown that its expression is significantly decreased in carcinomas of these tissues, suggesting a potential role as a tumor suppressor.[3][4] The characterization of HATL5's enzymatic activity is therefore of considerable interest for cancer research.

Application in HATL5 Activity Assays

Meosuc-Glu-Val-Lys-Met-pNA can be employed to measure the catalytic activity of HATL5 in vitro. The release of pNA upon cleavage by HATL5 can be monitored spectrophotometrically at 405 nm.

Experimental Protocol: HATL5 Activity Assay

This protocol is adapted from methodologies described in the literature for the characterization of HATL5.[3][4]

Materials:

-

Purified, active recombinant HATL5 serine protease domain

-

Meosuc-Glu-Val-Lys-Met-pNA substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20, 0.01% BSA

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature.

Procedure:

-

Prepare Reagents:

-

Dissolve Meosuc-Glu-Val-Lys-Met-pNA in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in Assay Buffer to the desired working concentrations.

-

Dilute the purified HATL5 enzyme in Assay Buffer to the desired final concentration (e.g., 5 nM).

-

-

Assay Setup:

-

In a 96-well microplate, add the components in the following order:

-

Assay Buffer

-

HATL5 enzyme solution

-

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the enzyme to equilibrate to the reaction temperature.

-

-

Initiate the Reaction:

-

Data Acquisition:

-

Immediately place the microplate in a pre-heated (37°C) microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

-

-

Data Analysis:

-

For each well, plot the absorbance at 405 nm against time.

-

The initial velocity (V₀) of the reaction is determined from the linear portion of the curve.

-

Enzyme activity can be expressed as the change in absorbance per unit of time (mOD/min).

-

Controls:

-

No-enzyme control: Replace the enzyme solution with Assay Buffer to measure the rate of non-enzymatic substrate hydrolysis.

-

No-substrate control: Replace the substrate solution with Assay Buffer to establish the baseline absorbance of the enzyme solution.

Inhibition of HATL5 Activity

The enzymatic activity of HATL5 on Meosuc-Glu-Val-Lys-Met-pNA can be inhibited by various serine protease inhibitors. This has been demonstrated with:

-

Kunitz-type inhibitors:

-

Aprotinin

-

Serpins:

-

SerpinA1

-

Leupeptin and benzamidine have been shown to be less effective inhibitors of HATL5.[3][4]

Workflow for HATL5 Inhibition Assay

Caption: Workflow for assessing HATL5 inhibition using Meosuc-Glu-Val-Lys-Met-pNA.

Rationale for Substrate Design: The Amyloid Precursor Protein (APP) Connection

The peptide sequence Glu-Val-Lys-Met is not arbitrary. It is designed to mimic a key cleavage site in the amyloid precursor protein (APP), a central molecule in the pathology of Alzheimer's disease.

APP Processing and Alzheimer's Disease

In the amyloidogenic pathway, APP is sequentially cleaved by two proteases: β-secretase (BACE1) and γ-secretase.[1] The initial cleavage by BACE1 is the rate-limiting step in the production of the amyloid-β (Aβ) peptide, which aggregates to form the characteristic plaques found in the brains of Alzheimer's patients.

BACE1 cleaves APP at two primary sites within the Aβ domain: a major site at glutamic acid at position 11 (Glu11) and a minor site at aspartic acid at position 1 (Asp1). Cleavage at Glu11 results in the generation of a truncated, non-amyloidogenic Aβ peptide. The sequence surrounding the major Glu11 cleavage site is of significant interest for designing substrates and inhibitors of BACE1. The peptide sequence of Meosuc-Glu-Val-Lys-Met-pNA appears to be designed based on a sequence C-terminal to a BACE1 cleavage site in APP.

While Meosuc-Glu-Val-Lys-Met-pNA has been demonstrated to be a substrate for HATL5, its design rationale suggests it may also have applications in studying enzymes with BACE1-like specificity.

Signaling Pathway: Amyloid Precursor Protein Processing

Caption: The two major processing pathways of the amyloid precursor protein (APP).

Potential for Broader Substrate Specificity

While the primary characterized target of Meosuc-Glu-Val-Lys-Met-pNA is HATL5, patent literature suggests that this substrate may also be processed by other proteases, including the proteasome and chymase.[1]

-

Proteasome: The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins. It possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. The cleavage of Meosuc-Glu-Val-Lys-Met-pNA by the proteasome would likely be attributed to its chymotrypsin-like activity, which preferentially cleaves after large hydrophobic residues like methionine.

-

Chymase: Chymases are chymotrypsin-like serine proteases found in the granules of mast cells. They play a role in inflammation and tissue remodeling.

Further research is required to validate the cleavage of Meosuc-Glu-Val-Lys-Met-pNA by these enzymes and to determine the kinetic parameters of these interactions.

Synthesis of Meosuc-Glu-Val-Lys-Met-pNA

The synthesis of peptide p-nitroanilides is typically achieved through solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Workflow for Solid-Phase Synthesis of Peptide-pNA Substrates

Caption: General workflow for the solid-phase synthesis of Meosuc-Glu-Val-Lys-Met-pNA.

Data Summary and Future Directions

| Substrate | Known Enzyme Target | Potential Enzyme Targets (requiring validation) | Design Rationale |

| Meosuc-Glu-Val-Lys-Met-pNA | HATL5 | Proteasome (Chymotrypsin-like), Chymase | Mimics a β-secretase (BACE1) cleavage site in APP |

Note on Kinetic Data: As of the writing of this guide, specific Michaelis-Menten constants (Km and kcat) for the cleavage of Meosuc-Glu-Val-Lys-Met-pNA by HATL5 or other proteases have not been reported in the peer-reviewed literature. The determination of these kinetic parameters would be a valuable contribution to the field and would allow for a more quantitative understanding of this substrate's interaction with its target enzymes.

Conclusion

Meosuc-Glu-Val-Lys-Met-pNA is a valuable tool for the study of the serine protease HATL5, an enzyme of interest in cancer biology. Its rational design, based on a key cleavage site in the amyloid precursor protein, suggests potential broader applications in the study of proteases with BACE1-like specificity. While further research is needed to fully elucidate its substrate specificity and to quantify its kinetic parameters with various enzymes, this chromogenic substrate holds promise for advancing our understanding of protease function in health and disease.

References

-

HATL5: A Cell Surface Serine Protease Differentially Expressed in Epithelial Cancers. PLOS ONE. Available at: [Link]

-

HATL5: a cell surface serine protease differentially expressed in epithelial cancers. PubMed. Available at: [Link]

-

D100 - Dombogshoved. eLov. Available at: [Link]

-

Molecular mechanism of the intramembrane cleavage of the β-carboxyl terminal fragment of amyloid precursor protein by γ-secretase. Frontiers in Molecular Neuroscience. Available at: [Link]

-

bilirubin | 日本关东化学官网| 第2页. Kanto Chemical Co., Inc. Available at: [Link]

Sources

Introduction: Illuminating Protease Activity with Color

An In-Depth Technical Guide to the Principle of Chromogenic Protease Assays

Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to virtually every biological process.[1][2] They are critical regulators in health and disease, making them prime targets for therapeutic intervention in fields ranging from oncology to virology and coagulation disorders.[3][4] Consequently, the ability to accurately and efficiently measure protease activity is a cornerstone of modern biological research and drug development.

Among the diverse methodologies available, chromogenic protease assays stand out for their simplicity, cost-effectiveness, and robustness.[5] These assays provide a direct, visual measure of enzymatic activity, transforming a complex biochemical event into a simple color change.[6][7] This guide offers a comprehensive exploration of the core principles behind chromogenic protease assays, moving from fundamental mechanisms to practical assay design, data interpretation, and expert troubleshooting. It is intended for researchers, scientists, and drug development professionals seeking to harness the power of this essential technique.

The foundational principle is elegantly straightforward: a synthetic, colorless substrate is engineered to release a colored molecule—a chromophore—upon specific cleavage by a target protease.[5][7] The rate of color development is directly proportional to the activity of the enzyme, providing a real-time window into the catalytic process.[1]

The Core Principle: A Story of Molecular Recognition and Release

To understand the assay, one must first understand its central component: the chromogenic substrate. This is not a random molecule but a carefully designed tool that mimics the enzyme's natural target.

1.1. Anatomy of a Chromogenic Substrate A chromogenic substrate consists of two key moieties linked by a peptide bond:

-

A Specific Peptide Sequence: This short chain of amino acids (typically 2-5 residues) functions as the recognition element.[8] The sequence is designed to match the known specificity of the target protease.[1][7] For instance, a substrate for trypsin-like proteases will feature a basic amino acid like Arginine (Arg) or Lysine at the cleavage site (the P1 position), as these enzymes preferentially cleave C-terminal to such residues.[9] The specificity of the enzyme dictates how restrictive it is in its choice of substrate.[10]

-

A Chromophore: Covalently attached to the C-terminus of the peptide is a chromogenic reporter group. The most common chromophore used in these assays is p-nitroaniline (pNA) .[8][11] When pNA is part of the substrate molecule, its light absorption properties are such that it is essentially colorless.

1.2. The Enzymatic Reaction: Liberation of Color The assay hinges on a single catalytic event: the hydrolysis of the amide bond between the peptide sequence and the pNA molecule.

-

Binding: The protease recognizes and binds to the specific amino acid sequence of the substrate. This interaction is governed by the enzyme's active site architecture, which has evolved to accommodate a particular sequence and shape.[12]

-

Cleavage: The enzyme catalyzes the cleavage of the peptide bond linking the C-terminal amino acid (the P1 residue) to the pNA.[9][12]

-

Color Development: Once freed from the peptide, the pNA molecule undergoes a shift in its electron configuration, causing it to absorb light in the visible spectrum and appear as a distinct yellow color.[9][12] This free pNA has a maximum absorbance at a wavelength of approximately 405-410 nm, a range where the intact substrate has negligible absorbance.[12][14]

The rate of increase in absorbance at 405 nm is therefore a direct measure of the rate of pNA release, which in turn is directly proportional to the functional activity of the protease in the sample.[1][5]

Caption: Mechanism of a chromogenic protease assay.

Designing a Robust and Self-Validating Assay

The success of a chromogenic assay lies not in simply mixing enzyme and substrate, but in the careful optimization of conditions to ensure the results are accurate, reproducible, and truly reflect the enzyme's behavior. This is where a scientist's expertise is paramount.

2.1. The Causality of Substrate Selection The choice of substrate is the most critical decision in assay design, as it dictates the specificity of the measurement.

-

Why Specificity Matters: Biological samples are often complex mixtures containing multiple proteases. A non-specific substrate could be cleaved by several enzymes, leading to an overestimation of the target protease's activity.[8] The goal is to use a substrate that is highly selective for the enzyme of interest.[10]

-

Leveraging Kinetic Parameters: Substrate selectivity is quantitatively defined by the specificity constant, kcat/Km . A higher kcat/Km value indicates greater efficiency and preference of the enzyme for that substrate. When developing an assay, selecting a substrate with a high kcat/Km for the target protease and a low kcat/Km for other potential proteases in the sample is crucial for minimizing off-target activity.[10]

Table 1: Example Chromogenic Substrates for Common Serine Proteases

| Target Protease | P1 Residue | Example Substrate Sequence | Typical Application |

|---|---|---|---|

| Thrombin | Arginine (Arg) | H-D-Phe-Pip-Arg-pNA | Coagulation research[15] |

| Factor Xa | Arginine (Arg) | CH3OCO-D-CHG-Gly-Arg-pNA | Anticoagulant screening[10] |

| Plasmin | Lysine (Lys) | H-D-Val-Leu-Lys-pNA | Fibrinolysis studies |

| Chymotrypsin | Phenylalanine (Phe) | Suc-Ala-Ala-Pro-Phe-pNA | Digestive enzyme analysis |

| Elastase | Alanine (Ala) | Suc-Ala-Ala-Ala-pNA | Inflammation research |

| Caspase-2 | Aspartic Acid (Asp) | Ac-VDQQD-pNA | Apoptosis studies[16] |

2.2. Optimizing the Reaction Environment Enzymes are sensitive catalysts whose activity is profoundly influenced by their environment. Failure to optimize the reaction buffer is a common source of poor data.

-

pH: Every protease has an optimal pH range at which its catalytic activity is maximal. Assays should be conducted in a buffer that maintains this optimal pH.[17][18] For example, trypsin functions optimally at a slightly alkaline pH (~8.0), while pepsin is active in the highly acidic environment of the stomach (pH ~2.0).

-

Temperature: Enzyme activity increases with temperature up to an optimum, after which the enzyme begins to denature and lose activity. Most assays are performed at a constant, controlled temperature, often 37°C, to ensure consistent and maximal rates.[18][19]

-

Solvents: Many chromogenic substrates have poor aqueous solubility and must first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO).[12] It is critical to keep the final concentration of the organic solvent in the assay low (typically <5%), as higher concentrations can denature the protease and inhibit its activity.[12]

Experimental Protocols: From Theory to the Bench

A trustworthy protocol is a self-validating system with appropriate controls that ensure the observed signal is real and specific.

3.1. Protocol 1: Quantitative Determination of Protease Activity This protocol establishes the rate of substrate cleavage by a purified enzyme or a biological sample. The inclusion of a p-nitroaniline standard curve is mandatory for converting absorbance readings into a quantitative measure of product formation, thereby ensuring the trustworthiness of the results.

Caption: General workflow for a protease activity assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer at the optimal pH for the protease of interest (e.g., 50 mM Tris-HCl, pH 8.0).

-

Substrate Stock: Dissolve the chromogenic substrate in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[12]

-

Enzyme Solution: Prepare a stock solution of the protease in assay buffer. Keep on ice.

-

pNA Standard Solution: Prepare a 2 mM stock solution of p-nitroaniline in assay buffer. From this, create a series of dilutions (e.g., 0, 25, 50, 100, 200, 400 µM) to generate a standard curve.[9]

-

-

Assay Setup (96-well plate format):

-

Standards: To designated wells, add 100 µL of each pNA standard dilution.

-

Samples: To experimental wells, add assay buffer and the enzyme sample to a final volume of 90 µL. Include a "no enzyme" control for each sample to measure background substrate hydrolysis.

-

Equilibration: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reactions by adding 10 µL of a working substrate solution (diluted from stock into assay buffer) to each sample well.

-

Immediately place the plate in a microplate reader pre-set to the assay temperature.

-

Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Standard Curve: Plot the absorbance at 405 nm for the pNA standards against their known concentrations. Perform a linear regression to obtain the slope (Absorbance/µM).

-

Initial Velocity: For each enzyme reaction, plot absorbance vs. time. Identify the linear portion of the curve (the initial rate) and calculate its slope (ΔAbs/min).

-

Calculate Activity: Convert the rate from ΔAbs/min to µmol/min/mL using the slope from the pNA standard curve and the Beer-Lambert law.

-

3.2. Protocol 2: Screening for Protease Inhibitors (IC50 Determination) This protocol assesses the potency of a compound by measuring its ability to inhibit protease activity.

Step-by-Step Methodology:

-

Reagent Preparation: As described in Protocol 1. Additionally, prepare a serial dilution of the inhibitor compound in assay buffer (with a constant, low percentage of DMSO).

-

Assay Setup:

-

To a 96-well plate, add assay buffer, enzyme, and the serially diluted inhibitor to a final volume of 90 µL.

-

Controls are critical:

-

100% Activity Control: Wells with enzyme and buffer/DMSO but no inhibitor.

-

0% Activity Control (Blank): Wells with buffer/DMSO but no enzyme.

-

-

Pre-incubate the plate for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the substrate solution.

-

Measure the kinetic reaction at 405 nm as described previously.

-

-

Data Analysis:

-

Calculate the initial velocity (rate) for each inhibitor concentration.

-

Normalize the data by calculating the percent inhibition for each concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_100% - Rate_blank))

-

Plot percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Data Analysis and Kinetic Interpretation

Raw absorbance data must be translated into meaningful kinetic parameters. This requires a firm grasp of enzyme kinetics.

4.1. Michaelis-Menten Kinetics By measuring the initial reaction velocity at several different substrate concentrations, one can determine the key kinetic parameters for an enzyme:

-

Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity; a lower Km indicates a higher affinity.

The data are plotted as initial velocity versus substrate concentration and fitted to the Michaelis-Menten equation to derive these values.[9]

Caption: Michaelis-Menten plot of initial velocity vs. substrate.

Troubleshooting and Advanced Considerations

Even with a well-designed protocol, challenges can arise. A systematic approach to troubleshooting is essential for maintaining data integrity.

Table 2: Common Problems and Solutions in Chromogenic Assays

| Problem | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| No or Very Low Signal | 1. Inactive or unstable enzyme.[20] 2. Suboptimal buffer conditions (pH, temp).[17][18] 3. Presence of an unknown inhibitor in the sample.[20] 4. Incorrect substrate for the target protease. | 1. Use a fresh enzyme aliquot; avoid multiple freeze-thaw cycles. 2. Verify buffer pH and temperature; re-optimize if necessary. 3. Dilute the sample; consider sample cleanup steps. 4. Confirm substrate specificity from literature or perform substrate paneling. |

| High Background Signal | 1. Spontaneous substrate hydrolysis. 2. Contaminating protease activity in reagents. 3. Interfering substance in sample absorbs at 405 nm.[21] | 1. Always include a "no enzyme" control and subtract its rate. 2. Use high-purity reagents and water. 3. Run a sample blank (sample + buffer, no substrate) to measure intrinsic absorbance. |

| Non-Linear Reaction Rate | 1. Substrate depletion (enzyme concentration too high).[20] 2. Enzyme instability during the assay. 3. Product inhibition. | 1. Reduce the enzyme concentration to ensure the initial rate is linear for at least 10-15 minutes. 2. Check for necessary cofactors or stabilizing agents (e.g., glycerol). 3. Use only the initial linear phase of the reaction for calculations. |

| Poor Reproducibility | 1. Inaccurate pipetting.[20] 2. Temperature fluctuations across the plate.[20] 3. Substrate precipitation. | 1. Calibrate pipettes; use master mixes to reduce well-to-well variability. 2. Ensure the plate and reagents are fully equilibrated to the assay temperature. 3. Ensure final DMSO concentration is low; prepare substrate solution fresh.[20] |

5.1. The Imperative of Orthogonal Validation While robust, no single assay is infallible. A critical step in research, particularly in drug discovery, is the validation of hits using an orthogonal method—a distinct assay that measures the same endpoint via a different mechanism.[22] For example, a hit from a chromogenic assay could be confirmed using a fluorescence-based (FRET) assay or a mass spectrometry-based approach. This practice minimizes the risk of method-specific artifacts and provides much greater confidence in the results.[22]

Conclusion

The chromogenic protease assay is a powerful, versatile, and accessible tool for the modern scientist. Its strength lies in its direct and intuitive principle: enzymatic activity is translated into a measurable color change. From fundamental kinetic characterization in academic research to high-throughput screening in drug discovery, these assays provide invaluable insights into the function of one of biology's most important enzyme classes. By understanding the core mechanism, carefully designing experimental conditions, and interpreting data with a critical eye, researchers can effectively leverage this technique to accelerate scientific discovery.

References

- General Principles for the Assay of Proteases with Chromogenic Substr

- Chromogenic Factor VIII and Factor IX Assays. (2025, January 17). Practical-Haemostasis.com.

- p-Nitroaniline. Inxight Drugs.

- Chromogenic Substrates in Coagulation and Fibrinolytic Assays. (Source: Unknown)

- In-Depth Technical Guide: The Chromogenic Substr

- Amplification of chromogenic staining of proteases within electrophoretic gels. PubMed.

- 4-Nitroaniline (N2128)

- Application of Convenient Chromogen-based Assay to Measurement of Protease Activity. (Source: Unknown)

- Chromogenic Substr

- PRINCIPLES OF CHROMOGENIC SUBSTR

- p-nitroaniline. MedChemExpress.

- Protease Assays - Troubleshooting. Thermo Fisher Scientific - US.

- Chromogenic Substrates Overview. (2023, June 15). DC Fine Chemicals.

- A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. (2021, January 18). MDPI.

- Validation of protease activity results with orthogonal methods. Benchchem.

- Chromogenic Substrates – It's in our Blood. (2021, October 21). DiaPharma.

- Kinetic Tables.

- Chromogenic substr

- Protease Assays. (2012, May 1). Assay Guidance Manual - NCBI - NIH.

- Kinetic curves of protease tested at two different temperatures.

- Chromogenic peptide substrate assays and their clinical applic

- Troubleshooting common issues in fluorescent protease assays. Benchchem.

- Can you help me troubleshoot a protease screening protocol? (2015, August 5).

- Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs.

Sources

- 1. diapharma.com [diapharma.com]

- 2. mdpi.com [mdpi.com]

- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]

- 6. austintommy.com.ng [austintommy.com.ng]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. academic.oup.com [academic.oup.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. diapharma.com [diapharma.com]

- 11. p-Nitroaniline [drugs.ncats.io]

- 12. tandfonline.com [tandfonline.com]

- 13. Amplification of chromogenic staining of proteases within electrophoretic gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Chromogenic substrates | PPT [slideshare.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to p-Nitroanilide Peptide Substrates

Introduction: The Chromogenic Revolution in Protease Activity Assays

In the landscape of drug discovery and fundamental biological research, the precise quantification of protease activity is paramount. Proteases, a vast and diverse class of enzymes that catalyze the cleavage of peptide bonds, are integral to a multitude of physiological and pathological processes, including blood coagulation, apoptosis, and viral replication.[1][2] The ability to accurately measure their activity is therefore a cornerstone of inhibitor screening and mechanistic studies. Among the various tools developed for this purpose, p-nitroanilide (pNA) peptide substrates have emerged as a simple, robust, and widely adopted solution for continuous colorimetric enzyme assays.[3][4][5]

This guide provides a comprehensive technical overview of p-nitroanilide peptide substrates, designed for researchers, scientists, and drug development professionals. We will delve into the core principles governing their mechanism of action, provide practical guidance on assay design and execution, and discuss the critical parameters for accurate data interpretation.

The Core Principle: Enzymatic Unmasking of a Chromophore

The ingenuity of p-nitroanilide substrates lies in their elegant "pro-chromogenic" design. A specific peptide sequence, recognized by the target protease, is synthetically linked to a p-nitroaniline (pNA) molecule via an amide bond.[3] In this conjugated form, the substrate is essentially colorless, exhibiting minimal absorbance in the visible region of the electromagnetic spectrum.

Upon introduction of the active protease, the enzyme recognizes and binds to its specific peptide sequence, catalyzing the hydrolysis of the scissile amide bond between the peptide and the pNA moiety.[3][6] This enzymatic cleavage liberates free p-nitroaniline, a distinct yellow chromophore with a strong absorbance maximum typically in the range of 405-410 nm.[3][7] The rate of pNA release, and consequently the rate of increase in absorbance at this wavelength, is directly proportional to the enzymatic activity under the given assay conditions.[3] This linear relationship forms the basis for the quantitative measurement of protease kinetics.[3]

Caption: Enzymatic cleavage of a p-nitroanilide substrate and subsequent spectrophotometric detection.

Designing a Robust pNA-Based Protease Assay: A Scientist's Perspective

The success of any enzymatic assay hinges on meticulous planning and optimization. The simplicity of the pNA system should not be mistaken for a lack of nuance. As a seasoned application scientist, I emphasize a self-validating approach to protocol development, where each component is systematically evaluated to ensure data integrity.

Substrate Selection: The Key to Specificity

The choice of the peptide sequence conjugated to pNA is the primary determinant of assay specificity. This sequence should ideally mimic the natural cleavage site of the target protease to ensure efficient recognition and hydrolysis.[1] A poorly chosen substrate will result in low catalytic efficiency (kcat/Km), leading to reduced sensitivity and potentially misleading kinetic data. For novel proteases, substrate discovery can be achieved by screening libraries of pNA-conjugated peptides or by designing substrates based on known biological targets.[8]

The Importance of the Standard Curve: From Absorbance to Molarity

To translate raw absorbance values into the precise amount of product formed, a standard curve of known p-nitroaniline concentrations is indispensable.[3][9] This curve establishes the linear relationship between absorbance and the molar concentration of pNA under your specific assay conditions (buffer, pH, temperature).

Key Considerations for the pNA Standard Curve:

-

Solvent: p-Nitroaniline is often dissolved in an organic solvent like DMSO or ethanol before being diluted in the assay buffer.[7][10] It is crucial that the final concentration of the organic solvent is consistent across all standards and experimental samples, as it can influence the molar absorptivity of pNA.[6]

-

Linear Range: The standard curve should encompass the full range of pNA concentrations expected to be generated in your enzymatic reactions. The relationship between absorbance and concentration should be linear within this range (typically with an R² value > 0.99).

-

Wavelength Selection: While the absorbance maximum of pNA is often cited as 405 nm, the optimal wavelength can be influenced by buffer composition and pH.[10][11] It is best practice to determine the λmax empirically using your specific assay buffer.

Table 1: Spectral Properties of p-Nitroaniline in Various Solvents

| Solvent | Dielectric Constant | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| Cyclohexane | 2.02 | ~326 | - |

| Ethanol | 24.55 | - | ~10,500 (at 405 nm)[7] |

| Water | 80.1 | ~381 | - |

Note: The exact molar absorptivity can vary with buffer conditions and should be determined experimentally via a standard curve.[10][11]

Experimental Controls: Ensuring Data Validity

A well-designed experiment incorporates a series of controls to account for non-enzymatic effects and background signals.

-

No-Enzyme Control: This control contains the substrate and all other reaction components except the enzyme. It accounts for any spontaneous substrate hydrolysis or background absorbance from the assay components.

-

No-Substrate Control: This control contains the enzyme and all other reaction components except the substrate. It accounts for any intrinsic absorbance of the enzyme preparation at the detection wavelength.

-

Inhibitor Control (if applicable): When screening for inhibitors, a control containing the enzyme, substrate, and the inhibitor vehicle (e.g., DMSO) is essential to assess any effects of the solvent on enzyme activity.

Step-by-Step Experimental Protocols

The following protocols provide a robust framework for conducting protease activity and inhibition assays using p-nitroanilide substrates. These should be adapted and optimized for your specific enzyme and substrate.

Protocol: Standard Protease Activity Assay

This protocol details the measurement of a protease's activity using a specific pNA substrate.

Materials:

-

Purified protease of known concentration

-

p-Nitroanilide peptide substrate

-

Assay Buffer (optimized for the specific protease, e.g., Tris-HCl, HEPES)

-

p-Nitroaniline standard

-

Stop Solution (e.g., 30% acetic acid)[7]

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator or water bath

Procedure:

-

Preparation of pNA Standard Curve:

-

Prepare a stock solution of p-nitroaniline (e.g., 10 mM in DMSO).[7]

-

Perform serial dilutions of the stock solution in assay buffer to create a range of standards (e.g., 0, 10, 25, 50, 75, 100 µM).[7]

-

Add a fixed volume (e.g., 100 µL) of each standard to triplicate wells of the 96-well plate.

-

Add a corresponding volume of assay buffer to bring the total volume in each well to the final reaction volume (e.g., 200 µL).

-

Measure the absorbance at 405 nm.

-

Plot the mean absorbance versus pNA concentration and perform a linear regression to obtain the equation of the line.

-

-

Enzymatic Reaction Setup:

-

In separate wells of the 96-well plate, set up the following in triplicate:

-

Test Wells: Assay buffer, protease solution.

-

No-Enzyme Control: Assay buffer (in place of protease solution).

-

No-Substrate Control: Assay buffer, protease solution.

-

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

-

Initiation and Incubation:

-

To initiate the reactions, add the pNA substrate solution to all wells except the "No-Substrate Control" wells. Add an equal volume of assay buffer to the "No-Substrate Control" wells.

-

Mix gently and immediately start monitoring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a predetermined time (e.g., 10-30 minutes). Ensure the reaction remains in the linear phase.

-

Alternatively, for an endpoint assay, incubate the plate at the optimal temperature for a fixed period and then add a stop solution to terminate the reaction before reading the absorbance.[7]

-

-

Data Analysis:

-

Subtract the absorbance of the "No-Enzyme Control" from the test wells to correct for background.

-

Use the initial linear portion of the absorbance versus time plot to determine the reaction rate (ΔAbs/min).

-

Convert the rate from ΔAbs/min to µmol/min using the slope from the pNA standard curve and the Beer-Lambert law (A = εcl).

-

Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of enzyme).

-

Protocol: Enzyme Inhibition Assay

This protocol is designed to screen for and characterize potential enzyme inhibitors.

Caption: A typical experimental workflow for an enzyme inhibition assay using pNA substrates.

Procedure:

-

Setup:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, enzyme solution, and the inhibitor dilutions to the respective wells.

-

Include a "No-Inhibitor" control (with vehicle, e.g., DMSO) and a "No-Enzyme" control.

-

-

Pre-incubation:

-

Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature to allow for binding.[3]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the pNA substrate.

-

Monitor the reaction progress as described in the standard activity assay protocol.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Normalize the rates relative to the "No-Inhibitor" control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Advanced Considerations and Limitations

While pNA substrates are powerful tools, it is essential to be aware of their limitations and potential pitfalls.

-

Substrate Solubility: Some peptide-pNA substrates have limited aqueous solubility, which can restrict the achievable substrate concentration range for kinetic studies.[12] This may necessitate the use of co-solvents like DMSO, but their concentration must be carefully controlled as they can affect enzyme activity.[6][13]

-

Inner Filter Effect: At high concentrations, both the substrate and the pNA product can absorb light at the detection wavelength, leading to a non-linear relationship between absorbance and concentration. This "inner filter effect" can be mitigated by working within an appropriate concentration range.

-

Synthesis Challenges: The synthesis of peptide p-nitroanilides can be challenging due to the poor nucleophilicity of the amino group of p-nitroaniline.[14][15][16] However, various synthetic strategies have been developed to overcome this issue.[14][15][16]

-

Not a Universal Substrate: pNA-based assays are primarily suited for endopeptidases. For other enzyme classes, different chromogenic or fluorogenic substrates are required.

Conclusion: A Cornerstone of Modern Enzymology

p-Nitroanilide peptide substrates represent a cornerstone technology in the field of enzymology, offering a simple, sensitive, and cost-effective method for the continuous monitoring of protease activity.[3] Their adaptability for high-throughput screening has made them an invaluable tool in drug discovery for the identification and characterization of novel protease inhibitors.[7] By understanding the fundamental principles of their action, adhering to rigorous experimental design, and being mindful of their limitations, researchers can harness the full potential of these chromogenic substrates to accelerate scientific discovery.

References

- Preparation of Peptide p-Nitroanilides Using an Aryl Hydrazine Resin. American Chemical Society.

- A Chromogenic and Fluorogenic Peptide Substrate for the Highly Sensitive Detection of Proteases in Biological Matrices.

- Evaluation of chromogenic substrates for measurement of protease production by biocontrol strains of Trichoderma. PubMed.

- Chromogenic Substr

- Preparation of peptide p-nitroanilides using an aryl hydrazine resin. PubMed.

- The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays. Benchchem.

- SOP: Enzyme Assays: pNA. University of Illinois.

- A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substr

- Solution composition dependent variation in extinction coefficients for p-nitroaniline. PubMed.

- Chromogenic & Fluorogenic Substr

- Chromogenic substr

- Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitroaniline Release. Benchchem.

- The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions. PubMed.

- An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline. Benchchem.

- Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium.

- General Principles for the Assay of Proteases with Chromogenic Substr

- A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substr

- The determination and use of optimized protease substrates in drug discovery and development. PubMed.

Sources

- 1. diapharma.com [diapharma.com]

- 2. Chromogenic substrates | PPT [slideshare.net]

- 3. benchchem.com [benchchem.com]

- 4. Chromogenic & Fluorogenic Substrates - 5-Diagnostics [5-diagnostics.com]

- 5. A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The determination and use of optimized protease substrates in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 10. benchchem.com [benchchem.com]

- 11. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Preparation of peptide p-nitroanilides using an aryl hydrazine resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]

Methodological & Application

Unveiling Proteolytic Activity: A Detailed Protocol for the MeOSuc-Glu-Val-Lys-Met-pNA Chromogenic Assay

This comprehensive guide details the application and protocol for a chromogenic assay utilizing the synthetic peptide substrate MeOSuc-Glu-Val-Lys-Met-pNA. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of proteases and the screening of their inhibitors. We will delve into the scientific underpinnings of this assay, provide a step-by-step experimental protocol, and offer insights into data interpretation and validation, empowering you to generate robust and reproducible results.

Introduction: The Principle of Chromogenic Protease Assays

Chromogenic assays are a cornerstone of enzyme kinetics, offering a straightforward and sensitive method for measuring protease activity. The fundamental principle lies in the enzymatic cleavage of a synthetic substrate that has been chemically linked to a chromophore, in this case, p-nitroaniline (pNA). The intact substrate, MeOSuc-Glu-Val-Lys-Met-pNA, is colorless. However, upon enzymatic hydrolysis of the amide bond C-terminal to the methionine residue, the yellow-colored p-nitroaniline is released. The rate of this color change is directly proportional to the activity of the protease, and can be continuously monitored using a spectrophotometer or microplate reader at a wavelength of 405 nm.[1][2]

The peptide sequence, Glu-Val-Lys-Met, is the primary determinant of the substrate's specificity. Based on established protease cleavage motifs, this substrate is predicted to be a target for proteases with broad specificity that recognize and cleave after hydrophobic and aliphatic amino acid residues. A prime candidate for such activity is Proteinase K . This application note will, therefore, focus on the use of MeOSuc-Glu-Val-Lys-Met-pNA for the characterization of Proteinase K activity.

Materials and Methods

Reagents and Equipment

-

MeOSuc-Glu-Val-Lys-Met-pNA substrate

-

Proteinase K (lyophilized powder)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM CaCl₂

-

Substrate Solvent: Dimethyl sulfoxide (DMSO)

-

p-nitroaniline (pNA) standard

-

Stop Solution: 30% (v/v) Acetic Acid

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

-

Calibrated single and multichannel pipettes

-

Incubator or water bath set to 37°C

-

Sterile, nuclease-free water

Reagent Preparation

2.2.1. Assay Buffer (50 mM Tris-HCl, pH 8.0, 1 mM CaCl₂): Prepare a stock solution of 1 M Tris-HCl, pH 8.0. For 100 mL of assay buffer, combine 5 mL of 1 M Tris-HCl, a sufficient volume of a CaCl₂ stock solution to achieve a final concentration of 1 mM, and bring the final volume to 100 mL with sterile, nuclease-free water.

2.2.2. Substrate Stock Solution (10 mM): Dissolve the MeOSuc-Glu-Val-Lys-Met-pNA in DMSO to a final concentration of 10 mM. Store this stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

2.2.3. Proteinase K Stock Solution (1 mg/mL): Reconstitute the lyophilized Proteinase K in the Assay Buffer to a concentration of 1 mg/mL. Prepare fresh and dilute to the desired working concentration immediately before use.

2.2.4. p-nitroaniline Standard Stock Solution (10 mM): Accurately weigh and dissolve p-nitroaniline in DMSO to create a 10 mM stock solution. This stock is used to generate a standard curve for the accurate quantification of the released pNA.[1]

Experimental Protocol

The following protocol is a general guideline. Optimal conditions, such as substrate and enzyme concentrations, and incubation time, may vary and should be determined empirically for each specific application.

p-Nitroaniline Standard Curve

A standard curve is essential for converting absorbance values to the molar amount of product formed.

-

Prepare pNA Standards: Perform serial dilutions of the 10 mM pNA stock solution in the Assay Buffer to create a series of standards ranging from 0 to 200 µM.

-

Plate Layout: Add 100 µL of each standard dilution to separate wells of a 96-well plate. Include a blank control containing 100 µL of Assay Buffer only.

-

Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

-

Plot the Standard Curve: Subtract the absorbance of the blank from all readings. Plot the corrected absorbance values against the corresponding pNA concentrations. The resulting linear regression will be used to determine the concentration of pNA released in the enzymatic assay.

| pNA Concentration (µM) | Absorbance at 405 nm (Corrected) |

| 0 | 0.000 |

| 25 | 0.225 |

| 50 | 0.450 |

| 100 | 0.900 |

| 150 | 1.350 |

| 200 | 1.800 |

Note: The provided absorbance values are illustrative. Actual values will depend on the specific instrument and experimental conditions.

Enzyme Activity Assay

This protocol is designed for a total reaction volume of 100 µL per well in a 96-well plate format.

-

Prepare Working Substrate Solution: Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentration. For kinetic studies, a range of concentrations bracketing the Michaelis-Menten constant (Kₘ) should be used. A starting point could be a 2X working solution (e.g., 200 µM for a final concentration of 100 µM).

-

Prepare Working Enzyme Solution: Dilute the Proteinase K stock solution in Assay Buffer to a concentration that will yield a linear rate of product formation over the desired time course.

-

Assay Setup:

-

Test Wells: Add 50 µL of the working substrate solution.

-

Substrate Blank Wells: Add 50 µL of the working substrate solution and 50 µL of Assay Buffer (no enzyme).

-

Enzyme Blank Wells: Add 50 µL of the working enzyme solution and 50 µL of Assay Buffer (no substrate).

-

-

Pre-incubation: Pre-warm the microplate at 37°C for 5 minutes.

-

Initiate the Reaction: Add 50 µL of the working enzyme solution to the test wells.

-

Kinetic Measurement: Immediately place the plate in the microplate reader (pre-set to 37°C) and measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Endpoint Measurement (Alternative): If a kinetic reading is not possible, incubate the plate at 37°C for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of 30% acetic acid. Measure the final absorbance at 405 nm.

Data Analysis and Interpretation

Calculation of Enzyme Activity

The rate of the enzymatic reaction is determined from the linear phase of the absorbance versus time plot.

-

Calculate the rate of reaction (V₀): Determine the slope of the linear portion of the absorbance curve (ΔAbs/Δt).

-

Convert Absorbance to Concentration: Use the equation from the pNA standard curve to convert the rate from ΔAbs/min to µM/min.

-

Calculate Enzyme Activity: The activity of the enzyme is typically expressed in units/mg, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Formula for Enzyme Activity:

Activity (µmol/min/mg) = (Rate (µM/min) * Reaction Volume (L)) / (Amount of Enzyme (mg))

Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), the assay should be performed with varying substrate concentrations. The initial reaction velocities (V₀) are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Assay Validation and Controls

For a robust and reliable assay, the inclusion of appropriate controls is paramount.

-

No-Enzyme Control: This control, containing only the substrate in assay buffer, is crucial to assess the rate of non-enzymatic substrate hydrolysis.

-

No-Substrate Control: This control, with the enzyme in assay buffer, accounts for any background absorbance from the enzyme preparation.

-

Inhibitor Control: For inhibitor screening applications, a known inhibitor of the target protease should be included as a positive control to validate the assay's ability to detect inhibition. For Proteinase K, Phenylmethylsulfonyl fluoride (PMSF) is a commonly used inhibitor.

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow and the enzymatic reaction pathway.

Caption: Experimental workflow for the MeOSuc-Glu-Val-Lys-Met-pNA assay.

Caption: Principle of the chromogenic assay using MeOSuc-Glu-Val-Lys-Met-pNA.

Conclusion

The MeOSuc-Glu-Val-Lys-Met-pNA assay provides a robust and sensitive method for the continuous monitoring of proteases that exhibit a substrate preference for cleavage after methionine residues, such as Proteinase K. By following the detailed protocol and incorporating the appropriate controls, researchers can obtain high-quality, reproducible data for enzyme characterization, inhibitor screening, and other applications in drug discovery and biomedical research. The principles and methodologies outlined in this guide are foundational and can be adapted for the study of other proteases with different peptide-pNA substrates.

References

-

PubChem. (n.d.). Enzymatic Assay. National Center for Biotechnology Information. [Link]

-

University of Illinois Soils Lab. (2023, May 29). SOP: Enzyme Assays: pNA. [Link]

-

Chondrex, Inc. (n.d.). Trypsin Activity Assay Kit. [Link]

-

ResearchGate. (n.d.). Hydrolysis of BAPNA substrate by trypsin. The released p-nitroaniline...[Link]

-

PubMed. (2009, March 1). Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor. [Link]

Sources

Application Note: Optimized Buffer Conditions & Protocols for MeOSuc-Glu-Val-Lys-Met-pNA Kinetic Assays

Executive Summary & Mechanism of Action

MeOSuc-Glu-Val-Lys-Met-pNA (CAS 138486-85-8) is a specialized chromogenic peptide substrate designed for the kinetic profiling of serine proteases. While its peptide sequence (Glu-Val-Lys-Met) is derived from the reactive site of

Unlike standard trypsin-like substrates (which possess Arg/Lys at P1), this substrate probes the ability of a protease to accommodate the hydrophobic/sulfur-containing Methionine side chain in the S1 pocket while recognizing the specific upstream (P2-P4) electrostatic profile.

Mechanism of Detection

The assay relies on the proteolytic hydrolysis of the amide bond between the C-terminal Methionine and the p-nitroaniline (pNA) reporter group.

-

Recognition: The enzyme binds the MeOSuc-Glu-Val-Lys-Met moiety.

-

Hydrolysis: Cleavage occurs at the Met-pNA bond.

-

Signal Generation: Release of free p-nitroaniline (pNA), which absorbs strongly at 405 nm (yellow color), allowing for continuous kinetic monitoring.

Figure 1: Enzymatic hydrolysis mechanism. The reaction rate is directly proportional to the increase in Absorbance at 405 nm.

Critical Buffer Conditions

The choice of buffer is the single most critical variable in this assay. The sequence Glu-Val-Lys-Met contains a basic residue (Lys) and an acidic residue (Glu), making the peptide's charge state highly pH-dependent. Furthermore, the enzymes targeting this sequence (HNE, PR3) differ in their salt tolerance and pH optima.

We recommend two distinct buffer formulations depending on the target protease class.

Formulation A: The "Inflammatory Protease" Buffer (HNE & PR3)

Best for: Human Neutrophil Elastase (HNE), Proteinase 3 (PR3). These enzymes are highly cationic and require high ionic strength to prevent non-specific adsorption to the microplate and to mimic the physiological environment of the azurophilic granule.

| Component | Concentration | Function |

| HEPES or Tris-HCl | 100 mM | Maintains pH 7.5 – 8.0 (Optimum for HNE/PR3). |

| NaCl | 500 mM | Critical: High ionic strength suppresses non-specific binding and stabilizes the active site. |

| Triton X-100 | 0.05% (v/v) | Prevents enzyme aggregation and surface adsorption. |

| DMSO | 1% - 5% (Final) | Carried over from substrate stock; ensures substrate solubility. |

Protocol Note: For Proteinase 3 (PR3), the pH should be strictly maintained at pH 7.5 , as activity drops sharply above pH 8.0.

Formulation B: The "General Serine Protease" Buffer (HATL5/Plasmin-like)

Best for: HATL5, Matriptase, and general screening. This buffer offers a more moderate ionic environment suitable for enzymes that do not require high-salt stabilization.

| Component | Concentration | Function |

| Tris-HCl | 50 mM | Maintains pH 8.0 – 8.8. |

| NaCl | 150 mM | Physiological ionic strength. |

| CaCl₂ | 5 mM | Essential: Stabilizes the calcium-binding loop found in many trypsin-like serine proteases. |

| BSA | 0.01% (w/v) | Acts as a carrier protein to prevent enzyme loss at low concentrations (nM range). |

Detailed Experimental Protocol

Phase 1: Reagent Preparation

-

Substrate Stock Solution (20 mM):

-

Dissolve MeOSuc-Glu-Val-Lys-Met-pNA (MW ~739.8 g/mol ) in 100% DMSO.

-

Example: Dissolve 7.4 mg of powder in 500 µL of anhydrous DMSO.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Protect from light.[1]

-

-

Enzyme Preparation:

-

Reconstitute lyophilized enzyme (e.g., HNE or PR3) in Formulation A (minus substrate).

-

Dilute to a 20x working concentration (e.g., if final assay concentration is 10 nM, prepare a 200 nM stock).

-

Self-Validation: Always keep enzyme on ice until the moment of addition.

-

Phase 2: Kinetic Assay Workflow (96-Well Format)

This protocol utilizes a "Start-with-Enzyme" approach to ensure rapid mixing and immediate data capture.

Step 1: Blank & Control Setup

-

Blank: Add 90 µL Assay Buffer + 10 µL Substrate (No Enzyme). This controls for spontaneous hydrolysis.

-

Positive Control: Use a known standard substrate (e.g., MeOSuc-AAPV-pNA for Elastase) to verify enzyme activity if comparing specificities.

Step 2: Substrate Addition

-

Dilute the 20 mM Substrate Stock into Assay Buffer to prepare a 2x Substrate Working Solution (e.g., 200 µM to achieve 100 µM final).

-

Add 100 µL of 2x Substrate Working Solution to experimental wells.

Step 3: Temperature Equilibration

-

Incubate the plate at 37°C for 5-10 minutes inside the plate reader. This prevents temperature gradients from affecting the rate (

).

Step 4: Reaction Initiation

-

Add 100 µL of the Enzyme Solution to the wells containing substrate.

-

Final Volume: 200 µL.

-

Final Concentrations: 1x Buffer, 100 µM Substrate, 10 nM Enzyme.

Step 5: Data Acquisition

-

Mode: Kinetic (Continuous).

-

Wavelength: 405 nm.[1]

-

Duration: 30–60 minutes.

-

Interval: Read every 30–60 seconds.

-

Shake: Mix for 5 seconds before the first read only.

Figure 2: Step-by-step kinetic assay workflow.

Data Analysis & Interpretation

To ensure scientific integrity, data must be processed to determine the initial velocity (

-

Plot Data: Graph Absorbance (Y-axis) vs. Time (X-axis).

-

Determine Linear Range: Identify the initial linear portion of the curve (typically the first 5-10 minutes).

-

Calculate Slope: The slope of this line is

. -

Convert to Velocity: Use the Beer-Lambert Law.

- (Extinction coefficient of pNA): 9,800 M⁻¹cm⁻¹ (or 9.8 mM⁻¹cm⁻¹) at 405 nm.

- (Pathlength): ~0.6 cm for 200 µL in a standard 96-well plate.

- : Reaction volume (typically 200 µL or 0.0002 L).

Specificity Profiling

If using this substrate to distinguish PR3 from HNE :

-

HNE prefers Val/Ala at P1 (e.g., MeOSuc-AAPV-pNA).

-

PR3 tolerates Met at P1 (MeOSuc-EVKM-pNA) better than HNE relative to their prime substrates.

-

Ratio Calculation: Calculate the ratio of hydrolysis rates:

. A higher ratio typically indicates PR3 activity or specific Met-ase contamination.

Troubleshooting & Self-Validation

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis or degraded stock. | Store stock in anhydrous DMSO at -20°C. Ensure buffer pH is < 8.5. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Decrease enzyme concentration. Add 0.01% BSA to stabilize enzyme. |

| Precipitation | Substrate insolubility in aqueous buffer. | Ensure final DMSO concentration is ~2-5%. Add Triton X-100 (0.05%).[2] |

| No Signal | Wrong enzyme or pH mismatch. | Verify enzyme is active against Met-P1 substrates. Check pH (PR3 requires pH 7.5). |

References

-

Korkmaz, B., et al. (2005). Differences between human proteinase 3 and neutrophil elastase and their murine homologues are relevant for murine model experiments. CORE.

-

Larsen, K. S., et al. (2014). HATL5: A Cell Surface Serine Protease Differentially Expressed in Epithelial Cancers. PLOS ONE.

-

BenchChem. (n.d.). MeOSuc-Glu-Val-Lys-Met-pNA Product Information.[3][4][5][6][7]

-

Cytiva. (2024). How buffer pH and NaCl affect size exclusion chromatography and protein stability.

-

TargetMol. (n.d.). MeOSuc-AAPV-pNA and related Elastase Substrate Protocols.

Sources

- 1. MeOSuc-AAPV-pNA | TargetMol [targetmol.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. MEOSUC-GLU-VAL-LYS-MET-PNA | 138486-85-8 [chemicalbook.com]

- 4. MeOSuc-Glu-Val-Lys-Met-pNA Serine Protease Substrate [benchchem.com]

- 5. MEOSUC-GLU-VAL-LYS-MET-PNA CAS#: 138486-85-8 [chemicalbook.com]

- 6. Cost-effective and customizable MeOSuc-Glu-Val-Lys-Met-pNA 138486-85-8 supplier [shyaxianchem.com]

- 7. MEOSUC-GLU-VAL-LYS-MET-PNA CAS#: 138486-85-8 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]

Measuring protease activity using a spectrophotometer

Application Note: Spectrophotometric Quantification of Protease Activity

Introduction & Principle

Proteases (peptidases) are enzymes that hydrolyze peptide bonds in proteins. Quantifying their activity is critical in drug discovery, food biotechnology, and diagnostic development. While mass spectrometry offers structural insight, spectrophotometry remains the gold standard for functional activity assessment due to its high throughput, cost-effectiveness, and kinetic precision.

This guide details two distinct spectrophotometric approaches:

-

The Non-Specific Endpoint Assay (Azo-Casein): Best for screening crude extracts or determining total proteolytic activity.

-

The Specific Kinetic Assay (Chromogenic Substrate/BAPNA): Best for characterizing specific enzymes (e.g., Trypsin) and determining kinetic constants (

,

Experimental Workflow Logic

Before beginning, it is vital to select the correct assay format.[1] The choice depends on whether you need to measure the degradation of a whole protein (macromolecule) or the cleavage of a specific peptide bond.

Figure 1: Decision tree for selecting the appropriate protease assay based on sample type and data requirements.

Protocol A: Non-Specific Assay (Azo-Casein)

Target: Total proteolytic activity in crude lysates or bacterial supernatants. Principle: Azo-casein is a casein protein labeled with a sulfanilamide dye.[2][3] Hydrolysis releases small, TCA-soluble azo-peptides. Undigested protein is precipitated with Trichloroacetic Acid (TCA). The supernatant's orange color (440 nm) is proportional to activity.

Reagents:

-

Substrate: 0.6% (w/v) Azo-casein in 50 mM Tris-HCl (pH 8.0). Note: Dissolve gently; do not vortex vigorously.

-

Stop Solution: 5% (w/v) Trichloroacetic Acid (TCA).

-

Neutralizer (Optional): 0.5 M NaOH (intensifies color).

Step-by-Step Procedure:

-

Equilibration: Pre-warm 500 µL of Azo-casein substrate at 37°C for 5 minutes.

-

Enzyme Addition: Add 100 µL of enzyme sample.

-

Control: Add 100 µL buffer instead of enzyme (Reagent Blank).

-

-

Incubation: Incubate at 37°C for exactly 30 minutes.

-

Termination: Add 500 µL of 5% TCA to all tubes. Vortex immediately.

-

Critical Step: For the Sample Blank , add TCA before adding the enzyme. This accounts for any intrinsic color of the crude extract.

-

-

Precipitation: Incubate on ice for 15 minutes to allow undigested protein to precipitate.

-

Separation: Centrifuge at 10,000 x g for 10 minutes.

-

Measurement: Transfer 600 µL of supernatant to a cuvette.

-

Optional: Add 400 µL of 0.5 M NaOH to shift the pH > 10. This deprotonates the azo dye, shifting

and increasing sensitivity.

-

-

Read: Measure Absorbance at 440 nm .

Data Analysis:

Note: Because the substrate is heterogeneous, "Units" are arbitrary unless compared to a standard protease (e.g., Subtilisin).Protocol B: Specific Kinetic Assay (Trypsin/BAPNA)

Target: Kinetic characterization of Serine Proteases (e.g., Trypsin). Principle: The enzyme cleaves the amide bond of Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) , releasing p-nitroaniline (pNA) . pNA is yellow and absorbs strongly at 410 nm.

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 8.2, 20 mM CaCl₂. (Calcium stabilizes Trypsin against autolysis).

-

Substrate Stock: 40 mg BAPNA dissolved in 1 mL DMSO. Dilute 1:100 in Buffer before use.

-

Extinction Coefficient (

): 8,800

Step-by-Step Procedure:

-

Setup: Set spectrophotometer to Kinetic Mode at 410 nm. Set temperature to 25°C.

-

Blank: Place a cuvette with 2.8 mL Buffer + 0.1 mL Substrate in the holder to zero the instrument.

-

Reaction:

-

Pipette 2.8 mL Buffer into a fresh cuvette.

-

Add 0.1 mL Enzyme solution. Mix by inversion (do not shake bubbles).

-

Add 0.1 mL BAPNA Substrate to start reaction.

-

-

Measurement: Immediately record

every 10 seconds for 3–5 minutes. -

Linearity Check: Identify the linear portion of the curve (initial velocity,

).

Calculation (Absolute Units):

To calculate Units/mL (where 1 Unit = 1 µmol substrate converted per minute):

- : Slope of the linear portion.

- : Total reaction volume (3.0 mL).

-

: Extinction coefficient (

- : Path length (1 cm).

- : Volume of enzyme added (0.1 mL).

Troubleshooting & Optimization (E-E-A-T)

As an application scientist, recognizing artifacts is as important as the protocol itself.

| Issue | Probable Cause | Corrective Action |

| Non-Linear Kinetics | Substrate Depletion | The enzyme is too concentrated. Dilute the enzyme so that |

| High Background (Azo) | Turbidity/Lipids | In crude extracts, lipids scatter light. Ensure high-speed centrifugation (10,000g+) after TCA precipitation. |

| Low Activity (Trypsin) | Autolysis | Trypsin digests itself. Always include 20 mM CaCl₂ in the buffer and keep stocks on ice/acidic (pH 3) until use. |

| Signal Plateau | Inner Filter Effect | If |

Mechanism of Interference: The Inner Filter Effect

In high-concentration kinetic assays, the substrate itself may absorb light at the excitation or emission wavelength (in fluorescence) or simply saturate the detector (in absorbance).[1][6]

Figure 2: Data selection for kinetic calculations. Only the initial linear phase represents true enzymatic velocity.

References

-

Sigma-Aldrich. Enzymatic Assay of Protease (Casein as Substrate). Sigma Quality Control Test Procedure.

-

Thermo Fisher Scientific. Protease Assays and Troubleshooting Guide. Protein Biology Application Notes.

-

Erlanger, B. F., et al. (1961).[5] The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics. (Foundational text for BAPNA assays).

-

Megazyme. Azo-Casein Assay Protocol for Endo-Proteases.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. libios.fr [libios.fr]

- 3. protease substrate, chromogenic, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. protocols.io [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note & Protocol Guide: In-Vitro Characterization of Proteases with Peptide Substrates

Introduction: The Critical Role of Proteases and the Need for Precise Characterization

Proteases, a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds, are fundamental to virtually every biological process. They are implicated in everything from protein turnover and cell signaling to apoptosis and immune regulation.[1][2] Given their central role, dysregulation of protease activity is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making them a prime target for therapeutic intervention.[3]

The development of specific and potent protease inhibitors as drug candidates hinges on a thorough understanding of the target enzyme's activity and specificity. This necessitates robust and reproducible in-vitro characterization methods. This guide provides a comprehensive overview of the principles and detailed protocols for characterizing proteases using peptide substrates, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, ensuring that each protocol is a self-validating system for generating high-quality, reliable data.

I. Foundational Principles: Assay Design and Substrate Selection

The cornerstone of successful protease characterization is a well-designed assay. The choice of peptide substrate and detection method is paramount and will dictate the sensitivity, throughput, and biological relevance of the experiment.

A. Selecting the Optimal Peptide Substrate

The ideal peptide substrate mimics the natural cleavage site of the protease, ensuring biological relevance. However, for in-vitro assays, the peptide must also incorporate a reporter system for detecting cleavage.

-

Specificity: The substrate sequence should be highly specific for the target protease to minimize off-target cleavage by contaminating proteases.[4] If the natural substrate is known, a short peptide sequence flanking the cleavage site is an excellent starting point. For novel proteases, combinatorial peptide libraries can be used to determine substrate specificity.[3][5]

-

Reporter Moieties: For continuous kinetic assays, synthetic peptide substrates are typically modified with a fluorophore and a quencher or a chromogenic group.

-

FRET Substrates: Fluorescence Resonance Energy Transfer (FRET) is a widely used method.[6] A fluorophore and a quencher are placed on opposite sides of the cleavage site. In the intact peptide, the quencher absorbs the emission of the fluorophore. Upon cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence.[7][8]

-

Chromogenic Substrates: These substrates, often containing p-nitroanilide (pNA), release a colored product upon cleavage that can be measured by absorbance.[9][10] They are generally less sensitive than fluorescent substrates but can be useful for certain applications.

-

B. Critical Assay Conditions: The Devil is in the Details

Protease activity is highly sensitive to the biochemical environment.[11] Careful optimization of assay conditions is crucial for obtaining accurate and reproducible data.

-

Buffer and pH: The pH of the assay buffer should be optimal for the specific protease's activity, which often mimics its physiological environment.[11][12] Common buffers include Tris and HEPES; however, it's essential to ensure the buffer components do not interfere with the assay or inhibit the enzyme.[13]

-

Temperature: Most protease assays are performed at a constant temperature, typically 37°C, to mimic physiological conditions.[14] Maintaining a consistent temperature is critical, as fluctuations can significantly impact reaction rates.[15]

-

Cofactors and Ions: Some proteases require specific cofactors (e.g., metal ions like Zn2+ or Ca2+) for activity.[16] Conversely, chelating agents like EDTA can inhibit metalloproteases and should be avoided in the assay buffer unless being studied as an inhibitor.[12]

II. Experimental Workflows & Protocols

This section provides detailed, step-by-step protocols for the key experiments in protease characterization.

A. Overall Workflow for Protease Characterization

The characterization of a protease typically follows a logical progression from initial activity checks to detailed kinetic analysis and inhibitor profiling.

Caption: Workflow for in-vitro protease characterization.

B. Protocol 1: Determining Initial Velocity and Enzyme Concentration

Objective: To determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.

Principle: The initial velocity (V₀) of the reaction should be measured under conditions where substrate depletion is minimal (typically <10% of total substrate consumed). This ensures the reaction rate is proportional to the enzyme concentration. This can be a continuous assay, where the signal is monitored over time, or an endpoint assay, where the reaction is stopped at a specific time point within the linear range.[15][17][18][19][20]

Materials:

-

Protease of interest

-

Fluorogenic or chromogenic peptide substrate

-

Assay Buffer (optimized for pH and cofactors)

-

Microplate reader (fluorescence or absorbance)

-

Black, opaque 96- or 384-well plates for fluorescence assays[16]; clear plates for colorimetric assays.

Procedure:

-

Prepare Reagents:

-

Prepare a concentrated stock solution of the protease in a suitable storage buffer. Keep on ice.[12]

-

Prepare a stock solution of the peptide substrate (e.g., 10 mM in DMSO) and then dilute to a working concentration in Assay Buffer.[21] The final substrate concentration should be at or below the expected Km value for this initial experiment.

-

-

Enzyme Dilution Series:

-

Prepare a series of protease dilutions in Assay Buffer. The range of concentrations should span at least one order of magnitude.

-

-

Assay Setup:

-

In a microplate, add the Assay Buffer to all wells.

-

Add the diluted enzyme to the appropriate wells. Include a "no enzyme" control (buffer only) to measure background signal.[22]

-